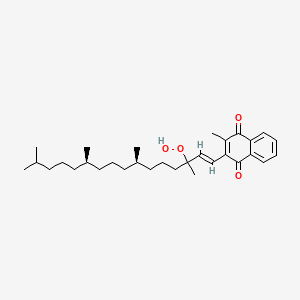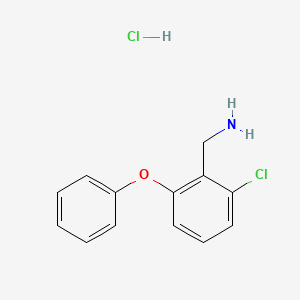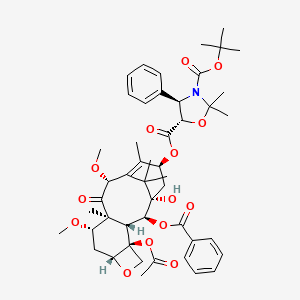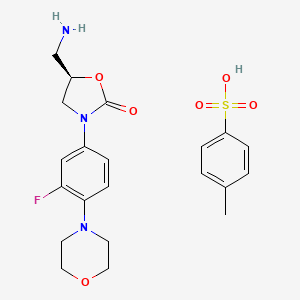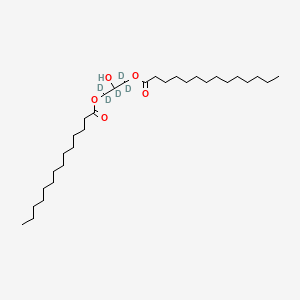
1,3-Dimyristin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimyristin-d5 is a deuterated analogue of 1,3-Dimyristin, a diacylglycerol compound. It is primarily used in scientific research due to its unique properties, including its role as a protein kinase C alpha activator. The compound’s molecular formula is C31H55D5O5, and it has a molecular weight of 517.85.
Méthodes De Préparation
1,3-Dimyristin-d5 can be synthesized through the esterification of glycerol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterated version, this compound, is prepared by incorporating deuterium into the myristic acid before the esterification process.
Analyse Des Réactions Chimiques
1,3-Dimyristin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles under basic conditions.
Applications De Recherche Scientifique
1,3-Dimyristin-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: The compound is used to activate protein kinase C alpha, which plays a crucial role in various cellular processes, including cell growth and differentiation.
Medicine: It is used in the study of lipid metabolism and the development of lipid-based drug delivery systems.
Industry: this compound is used in the production of high-purity lipid standards for analytical purposes.
Mécanisme D'action
1,3-Dimyristin-d5 exerts its effects by activating protein kinase C alpha. This activation occurs through the binding of the compound to the regulatory domain of the enzyme, leading to a conformational change that enhances its catalytic activity. The activation of protein kinase C alpha triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1,3-Dimyristin-d5 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
1,3-Dimyristin: The non-deuterated analogue, used in similar applications but lacks the benefits of deuteration.
1,2-Dimyristin: Another diacylglycerol compound with myristic acid at different positions, used in lipid research.
1,3-Dipalmitin: A diacylglycerol with palmitic acid, used in studies of lipid metabolism.
This compound stands out due to its enhanced stability and unique properties conferred by the presence of deuterium atoms.
Propriétés
Formule moléculaire |
C31H60O5 |
|---|---|
Poids moléculaire |
517.8 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/i27D2,28D2,29D |
Clé InChI |
JADYBWICRJWGBW-IPDPWHDOSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


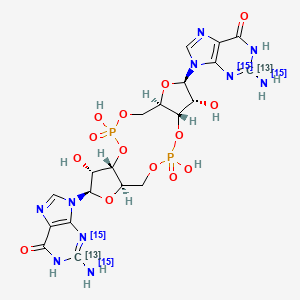
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
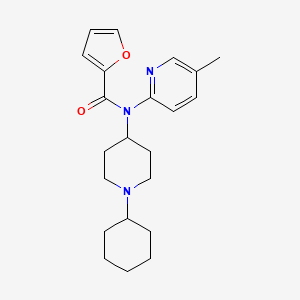

![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
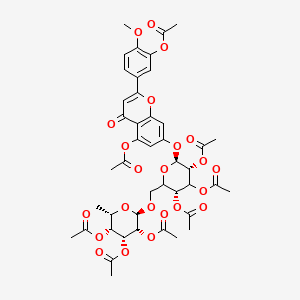
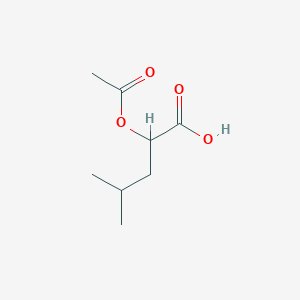
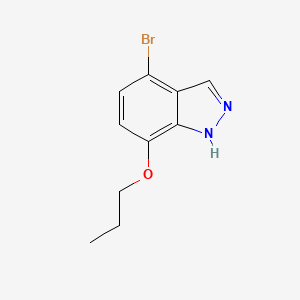
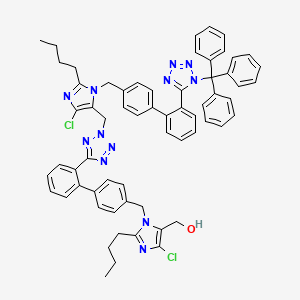
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
